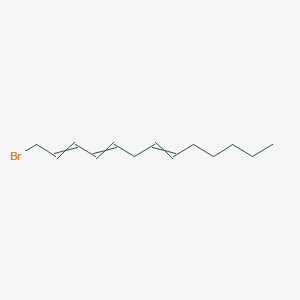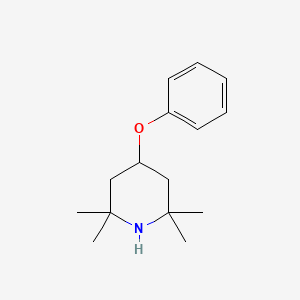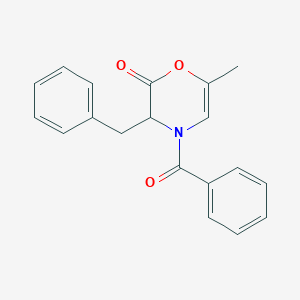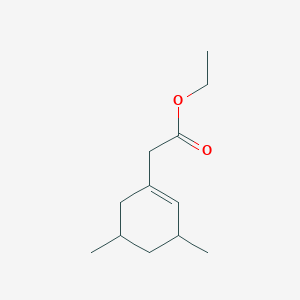
3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis- is a fluorinated derivative of cyclohexadiene diol This compound is notable for its unique structural properties, which include a fluorine atom attached to the cyclohexadiene ring
Méthodes De Préparation
The synthesis of 3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis- typically involves the microbial transformation of aromatic compounds. The common soil microorganism Pseudomonas putida can synthesize cis-3,5-cyclohexadiene-1,2-diol from benzene, catalyzed by the enzyme dioxygenase . The fluorination step can be achieved through various methods, including electrophilic fluorination using reagents such as Selectfluor.
Analyse Des Réactions Chimiques
3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diol to cyclohexane derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Applications De Recherche Scientifique
3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme-catalyzed transformations and microbial metabolism.
Medicine: Its derivatives are explored for potential pharmaceutical applications due to their unique biological activities.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis- involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity and small size allow it to participate in hydrogen bonding and other interactions that influence the compound’s reactivity and stability. The pathways involved in its biological activity include enzyme-catalyzed transformations and interactions with cellular components .
Comparaison Avec Des Composés Similaires
3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis- can be compared with other similar compounds such as:
cis-3,5-Cyclohexadiene-1,2-diol: Lacks the fluorine atom, resulting in different reactivity and applications.
1,1’-(3,5-Cyclohexadiene-1,3-diyl)dibenzene: Another derivative with distinct structural and functional properties.
3-aminocyclohexa-2,6-diene-1-sulfonic acid: Features different substituents that influence its chemical behavior and applications.
The uniqueness of 3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis- lies in its fluorine atom, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
86944-77-6 |
|---|---|
Formule moléculaire |
C6H7FO2 |
Poids moléculaire |
130.12 g/mol |
Nom IUPAC |
(1R,2R)-3-fluorocyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C6H7FO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m1/s1 |
Clé InChI |
JSCDWTRUIYAHIC-RITPCOANSA-N |
SMILES isomérique |
C1=C[C@H]([C@H](C(=C1)F)O)O |
SMILES canonique |
C1=CC(C(C(=C1)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)




![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)





![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)


